tert-Butyl 3-(2-amino-5-methylphenoxy)azetidine-1-carboxylate
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Overview
Description
Tert-Butyl 3-(2-amino-5-methylphenoxy)azetidine-1-carboxylate: is a newly functionalized heterocyclic amino acid. It was obtained via a [3+2] cycloaddition reaction. The compound’s structure was confirmed through detailed NMR spectroscopic experiments, high-resolution mass spectrometry (HRMS), and elemental analysis .
Preparation Methods
The synthetic route for tert-Butyl 3-(2-amino-5-methylphenoxy)azetidine-1-carboxylate involves a [3+2] cycloaddition. Unfortunately, specific reaction conditions were not provided in the available literature. this method allows for the incorporation of the azetidine ring into the compound’s structure.
Chemical Reactions Analysis
Reactions::
- Other potential reactions may include oxidation, reduction, and substitution, but further research is needed to explore these possibilities.
[3+2] Cycloaddition: This key step involves the reaction of an azetidine precursor with another molecule (dipolarophile) to form the final compound.
- The [3+2] cycloaddition likely requires a suitable azetidine precursor and a dipolarophile.
- Specific reagents and conditions would depend on the chosen synthetic route.
Major Products:: The major product is tert-Butyl 3-(2-amino-5-methylphenoxy)azetidine-1-carboxylate itself.
Scientific Research Applications
Chemistry::
- tert-Butyl 3-(2-amino-5-methylphenoxy)azetidine-1-carboxylate can serve as a building block for the synthesis of other compounds due to its unique structure.
- It may find applications in the design of novel heterocyclic molecules.
- Further research is needed to explore its biological and medicinal properties.
- The compound’s potential as a drug candidate or bioactive agent warrants investigation.
- This compound could be relevant in the development of specialty chemicals or materials.
Mechanism of Action
The specific mechanism by which tert-Butyl 3-(2-amino-5-methylphenoxy)azetidine-1-carboxylate exerts its effects remains unknown. Further studies are required to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Unfortunately, no direct comparison with similar compounds was available in the literature. exploring related heterocyclic amino acids and their properties could provide insights into its uniqueness.
Properties
Molecular Formula |
C15H22N2O3 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl 3-(2-amino-5-methylphenoxy)azetidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c1-10-5-6-12(16)13(7-10)19-11-8-17(9-11)14(18)20-15(2,3)4/h5-7,11H,8-9,16H2,1-4H3 |
InChI Key |
BHEFKUJCEKBCAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OC2CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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